The Pivotal Role of trans-2-Nonenoyl-CoA in Fatty Acid Elongation and Cellular Metabolism: A Technical Guide
The Pivotal Role of trans-2-Nonenoyl-CoA in Fatty Acid Elongation and Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trans-2-nonenoyl-CoA is a key intermediate in the microsomal fatty acid elongation pathway, a fundamental process responsible for the synthesis of very-long-chain fatty acids (VLCFAs). These VLCFAs are critical components of cellular membranes, signaling molecules, and energy storage lipids. The reduction of the trans-2 double bond in trans-2-enoyl-CoA substrates, including trans-2-nonenoyl-CoA, is the final and rate-limiting step in each elongation cycle. This reaction is catalyzed by the enzyme trans-2-enoyl-CoA reductase (TER). Dysregulation of this pathway has been implicated in various metabolic disorders and neurological diseases, making TER a potential therapeutic target. This technical guide provides an in-depth overview of the role of trans-2-nonenoyl-CoA and its metabolizing enzyme, TER, in fatty acid synthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
The synthesis of fatty acids is a crucial metabolic process. While de novo fatty acid synthesis in the cytoplasm produces palmitic acid (C16:0), the elongation of this and other long-chain fatty acids occurs primarily in the endoplasmic reticulum. This elongation process is a four-step cycle that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain. Trans-2-nonenoyl-CoA represents an intermediate in the elongation of a seven-carbon fatty acyl-CoA. The final step of this cycle, the reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA, is catalyzed by trans-2-enoyl-CoA reductase (TER), also known as TECR in mammals. This NADPH-dependent enzyme is essential for the production of VLCFAs, which are fatty acids with chain lengths of 20 carbons or more.
Beyond its canonical role in fatty acid elongation, TER is also involved in the degradation pathway of sphingosine-1-phosphate, where it catalyzes the reduction of trans-2-hexadecenoyl-CoA to palmitoyl-CoA[1]. Furthermore, recent studies have revealed a novel function of TER in regulating cellular calcium homeostasis through its interaction with the SERCA2b calcium pump in the endoplasmic reticulum[2].
The Fatty Acid Elongation Cycle
The microsomal fatty acid elongation system sequentially adds two-carbon units to a growing fatty acyl-CoA chain. Each cycle consists of four reactions:
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Condensation: An acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (ELOVL) to form a 3-ketoacyl-CoA.
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Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.
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Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate, such as trans-2-nonenoyl-CoA.
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Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TER), also utilizing NADPH.
The resulting elongated acyl-CoA can then undergo further rounds of elongation.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme Source | Km (µM) | Cofactor | Reference |
| Crotonyl-CoA (C4) | Rat Liver Microsomes | 20 | NADPH | [3] |
| trans-2-Hexenoyl-CoA (C6) | Rat Liver Microsomes | 0.5 | NADPH | [3] |
| trans-2-Hexadecenoyl-CoA (C16) | Rat Liver Microsomes | 1.0 | NADPH | [3] |
| Crotonyl-CoA (C4) | Euglena gracilis (recombinant) | 68 | NADH | [4] |
| trans-2-Hexenoyl-CoA (C6) | Euglena gracilis (recombinant) | 91 | NADH | [4] |
| NADPH | Rat Liver Microsomes | 10 | - | [3] |
| NADH | Euglena gracilis (recombinant) | 109 | - | [4] |
| NADPH | Euglena gracilis (recombinant) | 119 | - | [4] |
Experimental Protocols
Spectrophotometric Assay for trans-2-Enoyl-CoA Reductase Activity
This protocol is adapted from a method used for measuring TER activity in Euglena gracilis and is applicable to other enzyme sources with appropriate optimization[5]. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
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1 M Potassium phosphate (B84403) buffer, pH 6.2
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10 mM NADPH solution in water
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10 mM crotonyl-CoA (or other trans-2-enoyl-CoA substrate) solution in water
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Enzyme preparation (e.g., purified TER, cell lysate, or microsomal fraction)
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Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
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Prepare a reaction mixture in a cuvette containing:
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100 µL of 1 M Potassium phosphate buffer, pH 6.2 (final concentration: 100 mM)
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4 µL of 10 mM NADPH (final concentration: 0.4 mM)
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5 µL of 10 mM crotonyl-CoA (final concentration: 0.5 mM)
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Distilled water to a final volume of 990 µL.
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Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
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Initiate the reaction by adding 10 µL of the enzyme preparation.
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Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
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Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1 cm-1).
In Vitro Fatty Acid Elongation Assay
This assay, adapted from studies in yeast, allows for the measurement of the entire elongation cycle[6].
Materials:
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Membrane fraction containing the fatty acid elongation machinery
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Acyl-CoA starter (e.g., C18:0-CoA)
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[14C]Malonyl-CoA
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NADPH
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Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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TLC plates
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Scintillation counter or bioimaging analyzer
Procedure:
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Incubate the membrane fraction (e.g., 10 µg) with the acyl-CoA starter (e.g., 20 µM), [14C]malonyl-CoA (e.g., 27.3 µM), and NADPH (e.g., 1 mM) in the reaction buffer.
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Incubate at 37°C for 30 minutes.
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Stop the reaction and hydrolyze the acyl-CoAs to free fatty acids using a strong base (e.g., KOH).
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Neutralize the reaction mixture and extract the fatty acids.
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Separate the fatty acids by thin-layer chromatography (TLC).
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Detect and quantify the radiolabeled elongated fatty acids using a bioimaging analyzer or by scraping the corresponding spots and performing scintillation counting.
Logical Relationships and Regulation
The activity of trans-2-enoyl-CoA reductase and the fatty acid elongation pathway are subject to regulation at multiple levels, and their dysregulation is associated with disease.
Mutations in the human TECR gene are known to cause Mitochondrial Enoyl-CoA Reductase Protein-Associated Neurodegeneration (MEPAN) syndrome, a rare autosomal recessive disorder characterized by childhood-onset dystonia, spasticity, and optic atrophy[7][8][9]. This highlights the critical role of TER in neuronal function. Additionally, TER-driven lipid metabolism in endothelial cells is crucial for maintaining the integrity of the blood-brain barrier[10][11].
Conclusion
Trans-2-nonenoyl-CoA is a transient but essential intermediate in the synthesis of odd-chain and very-long-chain fatty acids. Its reduction by trans-2-enoyl-CoA reductase is a key step that contributes to the diversity of fatty acid species within the cell. The multifaceted roles of TER in lipid metabolism and cellular signaling, coupled with its implication in human disease, underscore its importance as a subject of ongoing research and a potential target for therapeutic intervention. The experimental protocols and data presented in this guide provide a foundation for further investigation into the function and regulation of this critical enzyme and the broader pathway of fatty acid elongation.
References
- 1. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-2-enoyl-CoA reductase limits Ca2+ accumulation in the endoplasmic reticulum by inhibiting the Ca2+ pump SERCA2b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization and purification of hepatic microsomal trans-2-enoyl-CoA reductase: evidence for the existence of a second long-chain enoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions | PLOS One [journals.plos.org]
- 6. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The mitochondrial trans-2-enoyl-CoA reductase is necessary for mitochondrial homeostasis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. trans-2-Enoyl-CoA Reductase Tecr-Driven Lipid Metabolism in Endothelial Cells Protects against Transcytosis to Maintain Blood-Brain Barrier Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
